molecular formula C10H8ClN3 B8709283 6-Chloro-5-phenylpyridazin-3-amine

6-Chloro-5-phenylpyridazin-3-amine

Cat. No. B8709283
M. Wt: 205.64 g/mol
InChI Key: QKOSEXWSPQSXFS-UHFFFAOYSA-N
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Patent
US07723336B2

Procedure details

3,6-dichloro-4-phenylpyridazine (J. Med. Chem. 2005, 48, 7089; 5.93 g, 26.3 mmol) was divided into 6 microwave tubes, and concentrated NH4OH (7 mL) was added to each. After sealing, each was heated at 140° C. for 1 h. The microwave tubes were uncapped, the precipitates were filtered and washed with cold water. The precipitates from all reactions were combined, and Et2O (150 mL) was added. After stirring overnight, the remaining solid was filtered, rinsed with Et2O and dried to give 6-chloro-5-phenylpyridazin-3-amine (3.06 g, 56%)
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[NH4+:15].[OH-]>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH2:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C1=CC=CC=C1)Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to each
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The precipitates from all reactions
ADDITION
Type
ADDITION
Details
Et2O (150 mL) was added
FILTRATION
Type
FILTRATION
Details
the remaining solid was filtered
WASH
Type
WASH
Details
rinsed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(N=N1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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